molecular formula C20H15ClN2O5 B4634769 4-chloro-N-[3-(2-methoxyphenoxy)-5-nitrophenyl]benzamide

4-chloro-N-[3-(2-methoxyphenoxy)-5-nitrophenyl]benzamide

Cat. No.: B4634769
M. Wt: 398.8 g/mol
InChI Key: JYULQOGSSDARMV-UHFFFAOYSA-N
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Description

4-chloro-N-[3-(2-methoxyphenoxy)-5-nitrophenyl]benzamide is an organic compound belonging to the class of benzamides. This compound is characterized by the presence of a chloro group at the 4-position of the benzamide ring, a methoxyphenoxy group at the 3-position, and a nitro group at the 5-position of the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[3-(2-methoxyphenoxy)-5-nitrophenyl]benzamide typically involves the following steps:

    Nitration: The starting material, 3-(2-methoxyphenoxy)aniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.

    Chlorination: The nitrated product is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 4-position.

    Amidation: The final step involves the reaction of the chlorinated product with benzoyl chloride in the presence of a base such as pyridine to form the benzamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[3-(2-methoxyphenoxy)-5-nitrophenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-N-[3-(2-methoxyphenoxy)-5-nitrophenyl]benzamide.

    Reduction: Formation of 4-chloro-N-[3-(2-methoxyphenoxy)-5-aminophenyl]benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-[3-(2-methoxyphenoxy)-5-nitrophenyl]benzamide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-[3-(2-methoxyphenoxy)-5-nitrophenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the catalytic site. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide
  • 4-chloro-N-(3-methoxypropyl)-N-[(3S)-1-(2-phenylethyl)piperidin-3-yl]benzamide

Uniqueness

4-chloro-N-[3-(2-methoxyphenoxy)-5-nitrophenyl]benzamide is unique due to the presence of both a methoxyphenoxy group and a nitro group on the phenyl ring, which imparts distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in scientific research.

Properties

IUPAC Name

4-chloro-N-[3-(2-methoxyphenoxy)-5-nitrophenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O5/c1-27-18-4-2-3-5-19(18)28-17-11-15(10-16(12-17)23(25)26)22-20(24)13-6-8-14(21)9-7-13/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYULQOGSSDARMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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